molecular formula C10H6ClNOS B053076 2-Chloro-3-(2-thenoyl)pyridine CAS No. 125035-34-9

2-Chloro-3-(2-thenoyl)pyridine

Cat. No. B053076
Key on ui cas rn: 125035-34-9
M. Wt: 223.68 g/mol
InChI Key: BOABLMHZQMXLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599917B1

Procedure details

10 g of 2-chloronicotinic acid chloride was added to a mixture of 7.2 g of aluminum chloride and 100 ml of carbon disulfide under ice-cooling, followed by adding 8.8 ml of thiophene was slowly added dropwise thereinto. After stirring at room temperature for two nights, the reaction solution was slowly poured into ice water. The mixture was extracted with ethyl acetate, and the organic phase was successively washed with aqueous saturated sodium bicarbonate and brine. After removing the solvent, the residue was subjected to silica gel column chromatography and eluted with hexane/ethyl acetate (3:1) and then with hexane/ethyl acetate (2:1), to give 1.64 g of the target compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[S:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1>C(=S)=S>[Cl:1][C:2]1[C:3]([C:4]([C:16]2[S:15][CH:19]=[CH:18][CH:17]=2)=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
7.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for two nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was slowly added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was successively washed with aqueous saturated sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
After removing the solvent
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (3:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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